molecular formula C27H43N5O8S B3029099 N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide CAS No. 525573-22-2

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide

Cat. No.: B3029099
CAS No.: 525573-22-2
M. Wt: 597.7 g/mol
InChI Key: QCEXTKIIGXBNCN-WOVHNISZSA-N
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Description

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide is a biotinylated compound that is widely used in biochemical and molecular biology research. This compound is particularly valuable due to its ability to form strong, non-covalent bonds with streptavidin and avidin, proteins that are commonly used in various detection and purification techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide typically involves multiple steps. One common method involves the conjugation of biotin to a linker molecule, followed by the attachment of the maleinimidyl group. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, which is crucial for its application in sensitive biochemical assays .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the maleinimidyl group. This group is reactive towards thiol groups, making it useful for conjugation with proteins and peptides that contain cysteine residues .

Common Reagents and Conditions

Common reagents used in these reactions include thiol-containing compounds and reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to maintain the stability of the biotin and maleinimidyl groups .

Major Products

The major products of these reactions are biotinylated proteins or peptides, which can be used in various downstream applications such as affinity purification, enzyme-linked immunosorbent assays (ELISAs), and Western blotting .

Scientific Research Applications

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-(2-(3-(Biotinamino)propoxy)ethoxy)ethoxy)propyl)-3-maleinimidylpropanamide is unique due to its optimal linker length and the presence of both biotin and maleinimidyl groups. This combination allows for efficient biotinylation and conjugation with thiol-containing molecules, making it highly versatile for various biochemical applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)/t20-,21-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEXTKIIGXBNCN-WOVHNISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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